molecular formula C16H25N3O B4449447 1-[3-(Azepan-1-yl)propyl]-3-phenylurea

1-[3-(Azepan-1-yl)propyl]-3-phenylurea

Cat. No.: B4449447
M. Wt: 275.39 g/mol
InChI Key: WZQPKQXHNNYUDC-UHFFFAOYSA-N
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Description

1-[3-(Azepan-1-yl)propyl]-3-phenylurea is an organic compound that belongs to the class of urea derivatives. This compound features a unique structure with a phenyl group attached to a urea moiety, which is further connected to an azepane ring via a propyl chain. The presence of the azepane ring imparts specific chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Azepan-1-yl)propyl]-3-phenylurea typically involves the reaction of azepane with a suitable isocyanate or carbamate derivative. One common method includes the following steps:

    Formation of the Intermediate: Azepane is reacted with 3-bromopropylamine to form 3-(azepan-1-yl)propylamine.

    Urea Formation: The intermediate is then reacted with phenyl isocyanate under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Azepan-1-yl)propyl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-[3-(Azepan-1-yl)propyl]-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(Azepan-1-yl)propyl]-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azepane ring and phenyl group contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-[3-(Azepan-1-yl)propyl]-3-(3-nitrophenyl)urea
  • 1-[3-(Azepan-1-yl)propyl]-3-(4-methoxyphenyl)urea
  • 1-[3-(Azepan-1-yl)propyl]-3-(2-chlorophenyl)urea

Comparison: 1-[3-(Azepan-1-yl)propyl]-3-phenylurea is unique due to its specific combination of the azepane ring and phenyl group. This structure imparts distinct chemical and biological properties, making it different from other similar compounds. The presence of the azepane ring enhances its solubility and reactivity, while the phenyl group contributes to its stability and binding affinity.

Properties

IUPAC Name

1-[3-(azepan-1-yl)propyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c20-16(18-15-9-4-3-5-10-15)17-11-8-14-19-12-6-1-2-7-13-19/h3-5,9-10H,1-2,6-8,11-14H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQPKQXHNNYUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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